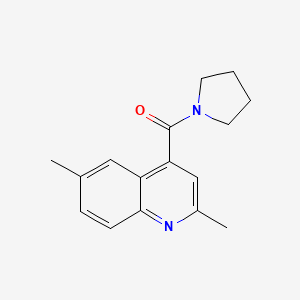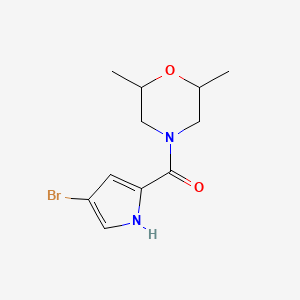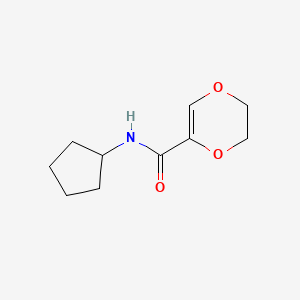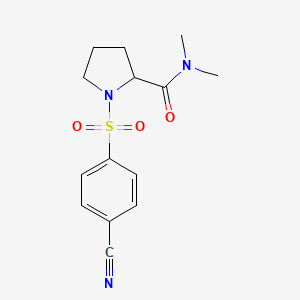
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone, also known as DMQX, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in many physiological processes, including learning and memory. DMQX has been widely used in scientific research to study the role of the NMDA receptor in various biological systems.
作用機序
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor and blocking the activity of glutamate, the primary neurotransmitter that activates the receptor. By blocking the activity of the NMDA receptor, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone can modulate synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor in a dose-dependent manner, blocking the activity of the receptor at high concentrations. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. In addition, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the role of the NMDA receptor in various biological systems with a high degree of specificity. However, one limitation of using (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone is its potential toxicity at high concentrations. Researchers must be careful to use appropriate dosages and monitor for potential side effects.
将来の方向性
There are many potential future directions for research involving (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone. One area of interest is the role of the NMDA receptor in neurological disorders, including epilepsy, stroke, and Alzheimer's disease. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be a useful tool for studying the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the role of the NMDA receptor in synaptic plasticity and learning. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be a useful tool for studying the molecular mechanisms underlying these processes and developing new therapies for cognitive disorders. Finally, (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone may be useful in developing new drugs that target the NMDA receptor for therapeutic purposes.
合成法
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2,6-dimethyl-4-quinolinecarboxaldehyde, which is then reacted with pyrrolidine to form (2,6-dimethyl-4-quinolyl)(1-pyrrolidinyl)methanol. This intermediate is then oxidized to form (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone.
科学的研究の応用
(2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been used extensively in scientific research to study the role of the NMDA receptor in various biological systems. It has been shown to be a potent and selective antagonist of the NMDA receptor, blocking the activity of the receptor in a dose-dependent manner. (2,6-Dimethyl-4-quinolyl)(1-pyrrolidinyl)methanone has been used to study the role of the NMDA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the NMDA receptor in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
(2,6-dimethylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-6-15-13(9-11)14(10-12(2)17-15)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNSBAXVKHPHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(pyrrolidine-1-carbonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)

![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)

![1-[(3-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466344.png)
![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)
![1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)
